

# Biochemical and Cellular Potency of SAR-20347

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Compound Focus: SAR-20347

Cat. No.: S542453

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The table below summarizes the inhibitory profile of **SAR-20347**, which has high potency against TYK2 and moderate potency against other JAK family members [1] [2].

Target	IC50 (nM) (Cell-Free Assay)	Cellular Functional Assay (Example)
TYK2	0.6 nM	Inhibition of IL-12-induced STAT4 phosphorylation (IC50 = 126 nM in NK-92 cells) [3]
JAK1	23 nM	Inhibition of IFN- $\alpha$ -induced STAT phosphorylation [3]
JAK2	26 nM	Information missing
JAK3	41 nM	Information missing

## Comparison with Other JAK/TYK2 Inhibitors

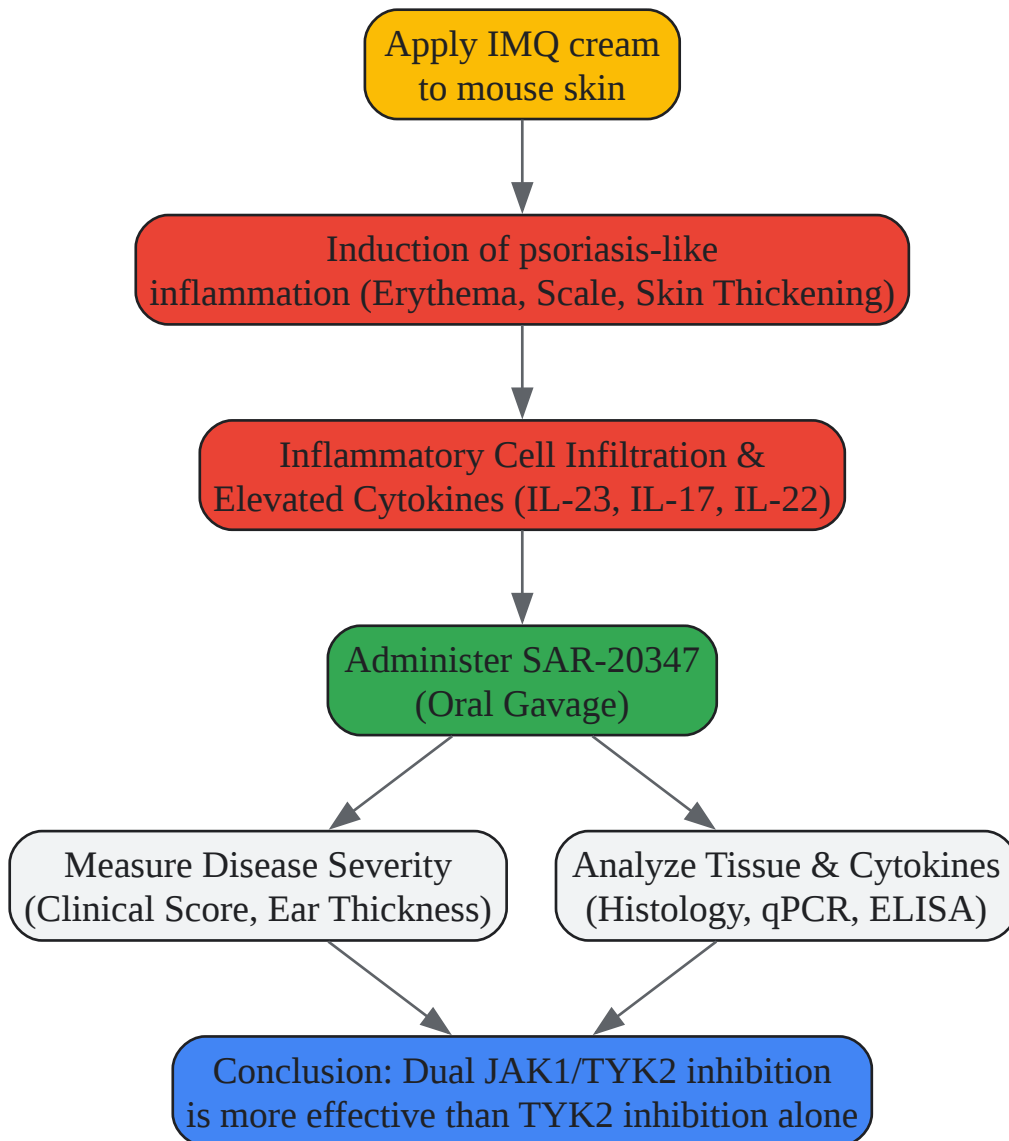
JAK inhibitors are classified by their target selectivity, which dictates therapeutic and safety profiles.

Inhibitor	Primary Targets	Key Mechanistic Feature	Therapeutic Implication
SAR-20347	TYK2, JAK1 [3]	ATP-competitive inhibitor of the catalytic	Broadly inhibits cytokines (IL-23, IL-12, IL-22, IFN- $\alpha$ ) [3]; dual inhibition may

Inhibitor	Primary Targets	Key Mechanistic Feature	Therapeutic Implication
		(JH1) domain [3]	offer superior efficacy in certain diseases like psoriasis [3].
<b>First-Generation JAKi (e.g., Tofacitinib)</b>	JAK3, JAK1 > JAK2 [4]	ATP-competitive inhibitor of the catalytic (JH1) domain [5]	Broad anti-inflammatory effect; carries warnings for cardiovascular events, thrombosis, malignancy, and serious infections linked to broader JAK inhibition [4].
<b>Deucravacitinib</b>	TYK2 [6] [4]	Allosteric inhibitor binding the regulatory (JH2) pseudokinase domain [6] [4]	Highly selective; blocks IL-23, IL-12, and Type I IFN pathways while preserving other JAK-mediated signals; improved safety profile with lower risk of laboratory abnormalities [6] [4].

## Key Experimental Protocols and Workflows

The primary evidence for **SAR-20347**'s efficacy comes from an **imiquimod-induced psoriasis-like dermatitis mouse model** [3] [7].



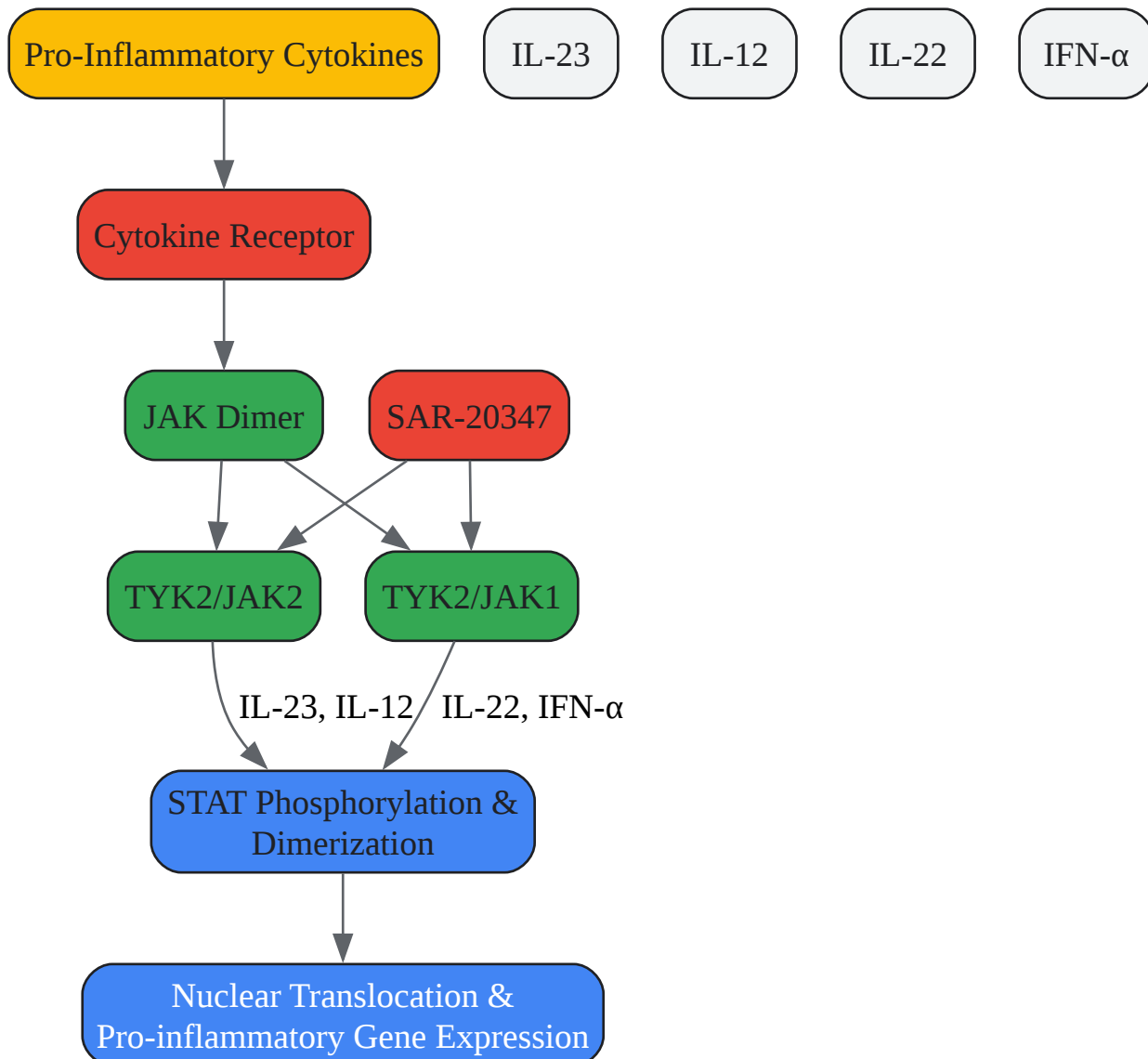
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#### Key Assays and Readouts:

- **pSTAT Inhibition:** **SAR-20347** pre-incubated with cells (e.g., NK-92, TF-1) for 20 minutes before cytokine stimulation; phospho-STAT levels measured using MSD electrochemiluminescence assays [3].
- **Cytokine Production:** Isolated human CD4+ T cells stimulated with IL-23 in the presence of **SAR-20347**; IL-17 production measured by ELISA [3].
- **In Vivo Target Engagement:** Mice treated with **SAR-20347** (e.g., 60 mg/kg) after IL-12 challenge; serum IFN- $\gamma$  production measured to confirm TYK2 inhibition [3].

## Biological Rationale for Dual JAK1 and TYK2 Inhibition

The therapeutic benefit of **SAR-20347** stems from simultaneous blockade of multiple cytokine pathways involved in autoimmune diseases like psoriasis.



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As the diagram illustrates, **SAR-20347** inhibits signaling of crucial cytokines:

- **IL-23 and IL-12** signal through receptor complexes using TYK2/JAK2 pairs; IL-23 drives the pathogenic IL-17/IL-22-producing T-cell population [3] [4] [8].
- **IL-22 and IFN-α** signal through receptors that utilize TYK2/JAK1 pairs; IL-22 directly acts on keratinocytes to promote epidermal hyperplasia [3] [7].

Simultaneously inhibiting JAK1 and TYK2 provides broader and more effective suppression of the IL-23/IL-17 axis and IL-22-mediated responses than inhibiting either kinase alone [3] [7].

## Key Insights for Research and Development

- **For maximizing efficacy in Th17-driven pathologies:** Dual JAK1/TYK2 inhibition with a molecule like **SAR-20347** is a potent strategy for complex diseases like psoriasis where multiple cytokine pathways (IL-23, IL-22) are involved [3] [7].
- **For improving safety profile:** If your primary target is the IL-23 or IL-12 pathway, a highly selective TYK2 inhibitor like deucravacitinib may offer a better efficacy-safety balance by sparing JAK1-dependent pathways and avoiding JAK2-mediated hematological effects [6] [4].

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